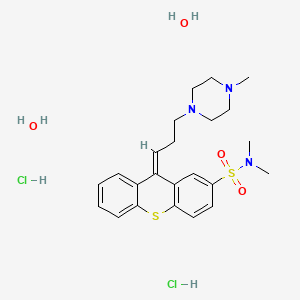

Thiothixene dihydrochloride dihydrate

描述

Thiothixene dihydrochloride dihydrate is a thioxanthene derivative used primarily as an antipsychotic agent. It is structurally and pharmacologically related to phenothiazine antipsychotics and is indicated for the management of schizophrenia . The compound is known for its efficacy in treating psychotic disorders by acting on various neurotransmitter receptors in the brain .

准备方法

Synthetic Routes and Reaction Conditions

Thiothixene dihydrochloride dihydrate is synthesized through a multi-step process. The synthesis involves the reaction of N,N-dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]thioxanthene-2-sulfonamide with hydrochloric acid to form the dihydrochloride salt. The reaction is typically carried out in a solvent such as methanol, followed by crystallization to obtain the dihydrate form .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product .

化学反应分析

Wittig Reaction

A Wittig reaction couples the thioxanthene core with the piperazine-containing side chain precursor.

Table 2: Wittig Reaction Parameters

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Trifluoroacetic acid (TFA) | |

| Solvent | Dichloromethane (DCM) | |

| Temperature | Room temperature | |

| Reaction Time | 12–24 hours | |

| Isomer Selectivity | Z-isomer predominant (85:15 Z:E) |

Aminomethylation

Formaldehyde and dimethylamine facilitate aminomethylation to form intermediates for subsequent piperazine substitution .

Reduction and Dehydration Steps

Table 3: Key Reduction and Dehydration Reactions

Isomer Separation and Salt Formation

Thiothixene exists as E- and Z-isomers, with the Z-isomer being pharmacologically active. Separation is achieved via fractional crystallization . The final dihydrochloride dihydrate salt forms through:

Table 4: Salt Formation Conditions

| Parameter | Value | Reference |

|---|---|---|

| Acid Used | HCl gas in anhydrous ethanol | |

| Hydration | Recrystallization from H<sub>2</sub>O/ethanol | |

| Solubility | 0.1 mg/mL in water at 25°C |

Comparative Reaction Efficiency

Table 5: Synthetic Route Efficiency

科学研究应用

Treatment of Schizophrenia

Thiothixene is predominantly utilized to manage acute and chronic schizophrenia. Its efficacy in reducing psychotic symptoms has been established through numerous clinical trials. The drug operates by antagonizing dopamine D2 and D3 receptors, which are implicated in the pathophysiology of schizophrenia .

Management of Delirium

Recent studies have highlighted the use of thiothixene in managing delirium, particularly in agitated patients. A case series documented that 78% of patients experienced resolution or improvement in their symptoms when treated with thiothixene, indicating its potential as a sedative and effective therapeutic agent in this context .

Borderline and Schizotypal Personality Disorders

Thiothixene has also been evaluated for its effects on borderline and schizotypal personality disorders. A randomized controlled trial found significant improvements in symptoms such as illusions and obsessive-compulsive symptoms among patients treated with thiothixene compared to placebo .

Pharmacokinetics

Thiothixene is rapidly absorbed after oral administration, with peak serum concentrations typically reached within 1 to 3 hours. It is extensively distributed throughout body tissues and metabolized primarily in the liver, with metabolites excreted mainly via feces .

Adverse Effects

While thiothixene can be effective, it is associated with several side effects common to antipsychotic medications:

- Extrapyramidal symptoms (e.g., Parkinsonism)

- Weight gain

- Sedation

- Anticholinergic effects (e.g., dry mouth, blurred vision)

- Rarely, blood dyscrasias such as agranulocytosis .

Case Series on Delirium Management

In a retrospective study involving 111 patients treated with thiothixene for delirium between 2011 and 2014:

- Demographics : Patients included varied age groups with diverse medical diagnoses.

- Outcomes : Documented improvements were noted in 78% of cases, with good tolerability reported in 82% of patients .

Study on Personality Disorders

A clinical trial involving 50 outpatients diagnosed with borderline or schizotypal personality disorder demonstrated that those receiving thiothixene showed statistically significant improvements in specific psychotic symptoms compared to those receiving a placebo .

作用机制

Thiothixene dihydrochloride dihydrate exerts its effects by acting as an antagonist on various neurotransmitter receptors:

Dopaminergic Receptors: Blocks dopamine receptors (D1, D2, D3, and D4), reducing dopamine-mediated effects and alleviating psychotic symptoms.

Serotonergic Receptors: Acts on serotonin receptors (5-HT1 and 5-HT2), providing anxiolytic, antidepressive, and antiaggressive properties.

Histaminergic Receptors: Blocks histamine receptors (H1), leading to sedation and antiemetic effects.

Alpha-Adrenergic Receptors: Antagonizes alpha1 and alpha2 receptors, causing a reduction in blood pressure and reflex tachycardia.

Muscarinic Receptors: Inhibits muscarinic receptors (M1 and M2), resulting in anticholinergic effects.

相似化合物的比较

Thiothixene dihydrochloride dihydrate is compared with other antipsychotic agents such as:

Chlorprothixene: Another thioxanthene derivative with similar antipsychotic properties but different pharmacokinetic profiles.

Trifluoperazine: A phenothiazine antipsychotic with similar therapeutic effects but different receptor binding affinities.

Risperidone: An atypical antipsychotic with a broader receptor profile and fewer extrapyramidal side effects.

List of Similar Compounds

- Chlorprothixene

- Trifluoperazine

- Risperidone

This compound stands out due to its specific receptor binding profile and its efficacy in managing both positive and negative symptoms of schizophrenia .

生物活性

Thiothixene dihydrochloride dihydrate, commonly known as thiothixene, is an antipsychotic medication belonging to the thioxanthene class. It is primarily used in the treatment of schizophrenia and exhibits a range of biological activities due to its interactions with various neurotransmitter receptors. This article explores the biological activity of thiothixene, focusing on its pharmacodynamics, clinical efficacy, side effects, and relevant case studies.

Thiothixene acts as an antagonist at multiple receptor sites in the central nervous system, including:

- Dopaminergic Receptors : It blocks D1, D2, D3, and D4 receptors, which are implicated in the modulation of psychotic symptoms. The blockade of these receptors helps alleviate both positive (hallucinations, delusions) and negative (apathy, social withdrawal) symptoms of schizophrenia .

- Serotonergic Receptors : Thiothixene also antagonizes 5-HT1 and 5-HT2 receptors. This action contributes to its anxiolytic and antidepressant effects while potentially mitigating extrapyramidal side effects commonly associated with other antipsychotics .

- Histaminergic Receptors : The drug's interaction with H1 receptors leads to sedation and antiemetic effects, but it may also contribute to weight gain and sedation .

- Cholinergic Receptors : Its action on muscarinic receptors can cause anticholinergic side effects such as dry mouth and blurred vision but may also reduce extrapyramidal symptoms .

Pharmacokinetics

- Half-life : The half-life of thiothixene ranges from 10 to 20 hours, allowing for once or twice daily dosing in clinical settings.

- Metabolism : Thiothixene is primarily metabolized in the liver, which may influence its pharmacokinetic profile and interactions with other medications .

Clinical Efficacy

Thiothixene has been shown to be effective in managing schizophrenia symptoms. A systematic review of randomized controlled trials (RCTs) indicated that thiothixene significantly improves global state outcomes compared to placebo. For example, one study reported a relative risk (RR) of 0.33 for "no change or worse" outcomes at six months in patients receiving thiothixene versus placebo .

Table 1: Summary of Clinical Trials Involving Thiothixene

| Study Reference | Sample Size | Comparison Group | Key Findings |

|---|---|---|---|

| Fenton et al. (2007) | 3498 | Placebo | Significant improvement in global state with RR 0.33 CI 0.2 to 0.5 |

| Moreau (1986) | N/A | Atypical Antipsychotics | No significant difference in efficacy compared to atypicals |

| Heiman et al. (1977) | N/A | Thioridazine | Similar efficacy but different side effect profiles |

Side Effects

While thiothixene is effective for treating schizophrenia, it is associated with a range of side effects:

- Extrapyramidal Symptoms : Although it has a lower incidence compared to typical antipsychotics like haloperidol, some patients may still experience tremors or rigidity.

- Sedation : Due to its antihistaminic properties, sedation is common, which can affect patient compliance .

- Cardiovascular Effects : There is a risk of orthostatic hypotension and changes in ECG readings, particularly QT prolongation .

- Cognitive Effects : In elderly patients, thiothixene may exacerbate cognitive decline or lead to delirium .

Case Studies

Several case studies have highlighted the effectiveness and challenges associated with thiothixene treatment:

- Case Study on Elderly Patients : A review indicated that elderly patients treated with thiothixene experienced fewer extrapyramidal symptoms compared to those on other antipsychotics but were at higher risk for cognitive impairment and cardiovascular events .

- Comparative Study with Thioridazine : In a head-to-head trial against thioridazine, thiothixene demonstrated similar efficacy but was associated with fewer cardiac side effects, making it a preferable option for certain patient populations .

属性

IUPAC Name |

(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;dihydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S2.2ClH.2H2O/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;;;;/h4-5,7-11,17H,6,12-16H2,1-3H3;2*1H;2*1H2/b19-8-;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUAAEMCZUPORO-LRSHZYOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.O.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.O.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35Cl2N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60872487 | |

| Record name | Thiothixene dihydrochloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22189-31-7 | |

| Record name | Thiothixene hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022189317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiothixene dihydrochloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOTHIXENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3CRJ1EWJU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。